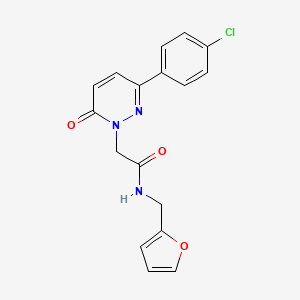

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c18-13-5-3-12(4-6-13)15-7-8-17(23)21(20-15)11-16(22)19-10-14-2-1-9-24-14/h1-9H,10-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONZHDHPXDWBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

Formation of the Pyridazinone Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the pyridazinone core.

Attachment of the Furan Moiety: The furan ring can be attached via nucleophilic substitution reactions, often using furan-2-carbaldehyde or similar derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Dihydropyridazinones and related compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide with structurally analogous compounds, highlighting substituent variations, molecular properties, and biological activities:

Key Findings:

Substituent Effects on Activity :

- Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Fluorophenyl analogs (e.g., ) exhibit higher metabolic stability due to fluorine’s electronegativity but may reduce bioavailability .

- Furan vs. Aromatic Amines : The furan-2-ylmethyl group in the target compound enables π-π stacking with aromatic residues in enzymes, a feature absent in compounds with aliphatic or bulkier substituents (e.g., ’s ethylphenyl group) .

Biological Activity Trends :

- Compounds with halogen substitutions (Cl, Br) show enhanced binding to targets like kinases and PDE4, attributed to halogen bonding .

- Methoxy or ethoxy groups improve aqueous solubility but may reduce potency due to decreased lipophilicity .

Synthetic Accessibility :

- The target compound is synthesized via amide coupling between 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid and furan-2-ylmethylamine under standard conditions (e.g., DCC/HOBt) .

- Brominated analogs () require harsher conditions due to the lower reactivity of bromine in SNAr reactions .

Biological Activity

The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a pyridazinone core with various substituents that enhance its biological activity. The presence of the 4-chlorophenyl group and furan moiety suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.

| Property | Value |

|---|---|

| Molecular Formula | C18H16ClN5O |

| Molecular Weight | 346.79 g/mol |

| CAS Number | 1224164-64-0 |

Research indicates that compounds containing a pyridazinone structure may exhibit significant kinase inhibitory activity. Kinases play critical roles in various cellular processes, and their dysregulation is often implicated in diseases such as cancer. The unique arrangement of functional groups in this compound allows for potential interactions with specific kinases.

Potential Mechanisms:

- Kinase Inhibition : Similar compounds have shown effectiveness in inhibiting kinases associated with cancer progression.

- Antimicrobial Activity : The amide bond and aromatic groups suggest possible antimicrobial properties, warranting investigation against bacteria and fungi.

- Receptor Modulation : Initial studies suggest binding to receptors involved in inflammatory responses, potentially modulating calcium mobilization in cells.

In Vitro Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

- Kinase Activity : Research on similar pyridazinone derivatives indicates they may inhibit specific kinases, leading to reduced cell proliferation in cancer cell lines.

- Antimicrobial Tests : Preliminary assays have demonstrated activity against common bacterial strains, suggesting a need for further exploration into its antimicrobial efficacy.

Case Studies

- Cancer Treatment : A study involving pyridazinone derivatives highlighted their ability to inhibit tumor growth in xenograft models, showcasing their potential as anticancer agents.

- Inflammatory Disorders : Compounds structurally similar to the target compound have been evaluated for their anti-inflammatory properties, showing promise in reducing symptoms associated with chronic inflammation.

Future Directions

Further investigation is necessary to fully elucidate the biological activity of this compound. Key areas for future research include:

- Binding Affinity Studies : Assessing how well the compound interacts with specific enzymes or receptors.

- In Vivo Studies : Evaluating therapeutic efficacy and safety profiles in animal models.

- Chemical Modifications : Exploring structural analogs to enhance potency or selectivity for specific targets.

Q & A

Q. What are the standard synthetic routes for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide?

The compound is synthesized via multi-step reactions. A common approach involves coupling furan-2-ylmethylamine with a pyridazinone-acetic acid intermediate under amide-forming conditions (e.g., using carbodiimide coupling reagents). Key steps include cyclization of the pyridazinone core and functionalization of the chlorophenyl group. Reaction conditions (e.g., ethanol or THF as solvents, HCl/H₂SO₄ catalysis) must be tightly controlled to avoid side products .

Q. Which analytical techniques are critical for confirming its structural identity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the furan, pyridazinone, and acetamide moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required for pharmacological studies). Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (e.g., 1660–1680 cm⁻¹ for amide C=O) .

Q. How does the chlorophenyl substituent influence its chemical reactivity?

The electron-withdrawing chloro group enhances the electrophilicity of the pyridazinone ring, facilitating nucleophilic substitution or cycloaddition reactions. This substituent also stabilizes the compound’s π-π stacking interactions with aromatic residues in biological targets .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be methodologically resolved?

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) often arise from differences in assay conditions (pH, temperature) or compound purity. Reproducibility requires strict adherence to protocols (e.g., standardized cell lines, buffer systems) and orthogonal purity validation (e.g., NMR + HPLC). Contradictory results may also reflect off-target effects, necessitating counter-screening assays .

Q. What strategies optimize the synthetic yield of the pyridazinone core?

Yield improvements focus on optimizing cyclization steps. For example, using acetic acid as a solvent at 80–100°C enhances ring closure efficiency. Catalytic amounts of sulfuric acid (0.5–1 eq) can accelerate pyridazinone formation while minimizing degradation. Post-reaction quenching with ice-water improves crystallization purity .

Q. What is the hypothesized mechanism of action for this compound in anticancer studies?

Structural analogs (e.g., HDAC inhibitors) suggest potential binding to histone deacetylase enzymes via the pyridazinone and acetamide groups. Molecular docking studies indicate that the furan ring engages in hydrophobic interactions with enzyme pockets, while the chlorophenyl group stabilizes binding through van der Waals forces. In vitro validation involves enzyme inhibition assays and Western blotting for acetylated histone markers .

Q. How can derivative design improve metabolic stability without compromising activity?

Introducing electron-donating groups (e.g., methoxy) on the furan ring reduces oxidative metabolism by cytochrome P450 enzymes. Alternatively, replacing the furan with a thiophene ring enhances lipophilicity and bioavailability. Structure-Activity Relationship (SAR) studies guided by computational modeling (e.g., QSAR) are critical for iterative optimization .

Methodological Considerations

Q. What protocols ensure stability during long-term storage?

The compound is hygroscopic and light-sensitive. Storage at –20°C in amber vials under inert gas (N₂ or Ar) is recommended. Solubility in DMSO (10 mM stock solutions) should be verified via dynamic light scattering to exclude aggregation, which can artifactually reduce bioactivity .

Q. How are structure-activity relationships (SAR) systematically explored?

SAR studies involve synthesizing analogs with incremental modifications (e.g., halogen substitution on the phenyl ring, varying alkyl chain lengths). Biological testing across multiple assays (e.g., antimicrobial, cytotoxicity) identifies critical pharmacophores. Data are analyzed using clustering algorithms to map chemical features to activity profiles .

Q. What in silico tools predict binding affinity to target proteins?

Molecular dynamics simulations (e.g., GROMACS) and docking software (AutoDock Vina) model interactions between the compound and proteins like COX-2 or HDACs. Pharmacophore modeling (e.g., Schrödinger Phase) identifies essential binding motifs, guiding rational design of high-affinity derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.